molecular formula C20H26O4 B3936484 1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene

1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene

Cat. No.: B3936484
M. Wt: 330.4 g/mol
InChI Key: RAPCMSZQWSZZAR-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene is a complex organic compound with a unique structure that includes methoxy groups and a propoxy linkage to a phenoxy group

Preparation Methods

The synthesis of 1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of methoxy and propoxy groups. Common synthetic routes include:

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a catalyst.

    Nucleophilic Substitution:

    Industrial Production: Industrial methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo further substitution reactions, where functional groups on the benzene ring are replaced by other groups using suitable reagents and conditions.

Scientific Research Applications

1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene can be compared with other similar compounds, such as:

    1,3-Dimethoxybenzene: A simpler compound with only methoxy groups on the benzene ring, lacking the propoxy linkage.

    1,3-Dimethoxy-5-(2-propenyl)benzene: A compound with a propenyl group instead of the propoxy linkage, showing different reactivity and applications.

    3,3’-Dimethoxy-2,2’-bithiophene: A compound with a bithiophene structure, used in different applications such as organic electronics.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

1,3-dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-15(2)16-8-5-9-17(14-16)23-12-7-13-24-20-18(21-3)10-6-11-19(20)22-4/h5-6,8-11,14-15H,7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPCMSZQWSZZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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